1-(3-Butoxy-5-fluorophenyl)ethanone
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Overview
Description
3’-n-Butoxy-5’-fluoroacetophenone: is an organic compound with the molecular formula C12H15FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a butoxy group at the 3’ position and a fluorine atom at the 5’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-n-Butoxy-5’-fluoroacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3’-fluoroacetophenone and n-butyl bromide.
Reaction: The 3’-fluoroacetophenone undergoes an alkylation reaction with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 3’-n-Butoxy-5’-fluoroacetophenone.
Industrial Production Methods
In an industrial setting, the production of 3’-n-Butoxy-5’-fluoroacetophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’-n-Butoxy-5’-fluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of 3’-n-Butoxy-5’-fluorobenzoic acid.
Reduction: Formation of 3’-n-Butoxy-5’-fluoro-1-phenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-n-Butoxy-5’-fluoroacetophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-n-Butoxy-5’-fluoroacetophenone depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3’-n-Butoxyacetophenone: Lacks the fluorine atom, resulting in different reactivity and properties.
5’-Fluoroacetophenone: Lacks the butoxy group, affecting its solubility and interaction with other molecules.
Uniqueness
3’-n-Butoxy-5’-fluoroacetophenone is unique due to the presence of both the butoxy group and the fluorine atom, which confer distinct chemical and physical properties. This combination can enhance its utility in various applications compared to similar compounds.
Properties
IUPAC Name |
1-(3-butoxy-5-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-3-4-5-15-12-7-10(9(2)14)6-11(13)8-12/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKSONNRZAOYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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